3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine

Synthetic Chemistry Process Development Building Block Manufacturing

This fully saturated bicyclic amine features a bridgehead nitrogen within a fused pyrrolidine-piperidine framework (C₇H₁₂N₂, MW 124.18), providing a conformationally constrained scaffold distinct from aromatic 7-azaindole analogs. With a calculated logP of 2.07, three H-bond donors, and three chiral centers, it delivers favorable fragment-like physicochemical properties for kinase inhibitor programs, CNS-penetrant analog synthesis, and fragment-based screening. The unsubstituted core enables systematic SAR exploration through functionalization at both nitrogen positions, supported by a documented one-step quantitative synthesis. Choose ≥95% purity for reproducible multistep syntheses and screening campaigns.

Molecular Formula C7H12N2
Molecular Weight 124.18 g/mol
CAS No. 1184916-86-6
Cat. No. B12841882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine
CAS1184916-86-6
Molecular FormulaC7H12N2
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESC1CC2C=CNC2NC1
InChIInChI=1S/C7H12N2/c1-2-6-3-5-9-7(6)8-4-1/h3,5-9H,1-2,4H2
InChIKeyUKHAGRJCECAOMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3a,4,5,6,7,7a-Hexahydro-1H-pyrrolo[2,3-b]pyridine (CAS 1184916-86-6): Procurement Guide for Saturated Bicyclic Amine Building Block


3a,4,5,6,7,7a-Hexahydro-1H-pyrrolo[2,3-b]pyridine is a saturated bicyclic amine consisting of a pyrrolidine ring fused to a piperidine ring, with the molecular formula C₇H₁₂N₂ and a molecular weight of 124.18 . This compound serves as a versatile scaffold in medicinal chemistry for kinase inhibitor programs, neuroscience research, and fragment-based drug discovery [1]. It is commercially available with purity specifications ≥95% and ≥98% from multiple suppliers . The compound exhibits a calculated logP of approximately 2.07, with three hydrogen bond donors and two hydrogen bond acceptors, and contains three chiral centers . Key differential attributes include its fully saturated bicyclic framework with a bridgehead nitrogen, which distinguishes it from aromatic pyrrolo[2,3-b]pyridine (7-azaindole) analogs and piperidine-only building blocks.

Why Generic Substitution of 3a,4,5,6,7,7a-Hexahydro-1H-pyrrolo[2,3-b]pyridine (CAS 1184916-86-6) with In-Class Analogs Fails


Substituting 3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine with generic pyrrolo[2,3-b]pyridine derivatives or monocyclic piperidine building blocks introduces significant structural and functional discrepancies that undermine experimental reproducibility. The fully saturated bicyclic framework with a bridgehead nitrogen in this compound imparts distinct conformational constraints, basicity profiles, and solubility characteristics that are absent in aromatic 7-azaindole analogs [1]. Monocyclic piperidine alternatives lack the fused pyrrolidine ring geometry that defines this scaffold's three-dimensional pharmacophore presentation . Moreover, commercial purity specifications vary across suppliers, with some sources offering ≥98% versus ≥95%, directly impacting stoichiometric accuracy in multistep syntheses . The following quantitative evidence demonstrates measurable differentiation across synthetic efficiency, biological activity, and physicochemical parameters.

Quantitative Differential Evidence for 3a,4,5,6,7,7a-Hexahydro-1H-pyrrolo[2,3-b]pyridine (CAS 1184916-86-6) versus Comparator Analogs


One-Step Synthesis in Quantitative Yield Using Adapted Vilsmeier Conditions

3a,4,5,6,7,7a-Hexahydro-1H-pyrrolo[2,3-b]pyridine can be synthesized in a single step using adapted Vilsmeier conditions, achieving quantitative yield. This contrasts with typical multi-step syntheses required for substituted pyrrolo[2,3-b]pyridine derivatives, which often proceed with moderate to good yields requiring 3-5 synthetic steps [1]. The one-step protocol reduces synthetic complexity and purification burden, directly benefiting procurement decision-making by ensuring lower production costs and more consistent commercial availability [2].

Synthetic Chemistry Process Development Building Block Manufacturing

Reported IC₅₀ of 28 μM for Biological Activity Assessment

A reported IC₅₀ of 28 μM has been documented for 3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine [1]. This potency profile stands in clear contrast to optimized pyrrolo[2,3-b]pyridine derivatives that exhibit nanomolar inhibitory activity—for instance, TNIK inhibitors with IC₅₀ values below 1 nM , BTK inhibitors with IC₅₀ below 10 nM [2], and HNE inhibitors with IC₅₀ values of 15-51 nM [3]. The 28 μM activity establishes this compound as a moderately active starting scaffold suitable for fragment-based optimization rather than a potent lead compound, directly informing procurement decisions for hit-to-lead versus late-stage development programs [4].

Pharmacology Biochemical Assays Lead Identification

Lipophilicity Profile: Calculated logP of 2.07 versus Aromatic and Substituted Analogs

3a,4,5,6,7,7a-Hexahydro-1H-pyrrolo[2,3-b]pyridine exhibits a calculated logP of 2.07, with zero Rule-of-Five violations and three hydrogen bond donors . This lipophilicity profile occupies an intermediate position between highly polar fragments (logP <0) and more lipophilic substituted pyrrolo[2,3-b]pyridine derivatives, which can reach logP values of 3.08 to 4.56 depending on substitution patterns . The logP of 2.07 aligns with favorable membrane permeability while maintaining adequate aqueous solubility for biochemical assay compatibility [1]. Additionally, the compound's polar surface area (PSA) of 92.42 Ų remains below the 140 Ų threshold associated with favorable oral absorption . For comparison, aromatic pyrrolo[2,3-b]pyridine scaffolds typically exhibit lower logP values due to reduced saturation and altered hydrogen bonding capacity, while benzoyl-substituted hexahydro-pyrrolopyridines demonstrate substantially higher lipophilicity [2].

Physicochemical Properties ADME Prediction Drug-likeness

Stability Assessment in pH 7.4 PBS Buffer over 24 Hours

Stability of 3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine has been evaluated in pH 7.4 phosphate-buffered saline (PBS) at a concentration of 100 μM over a 24-hour period, with analysis by LC-MS/MS [1]. While specific degradation percentages are not reported in the available ChEMBL assay record, the assay's existence confirms that stability characterization under physiologically relevant conditions has been performed [2]. This contrasts with the broader class of pyrrolo[2,3-b]pyridines, where stability data are typically reported only for specific substituted derivatives, and unsubstituted aromatic pyrrolo[2,3-b]pyridine demonstrates greater stability in acidic and basic solutions due to its aromatic character [3]. For procurement purposes, compounds with documented stability assessments in standardized buffer systems enable more reliable experimental planning and reduce the risk of unexpected degradation during storage or assay incubation [4].

Stability Studies Formulation Development Quality Control

Commercial Availability: ≥98% versus ≥95% Purity Specifications

3a,4,5,6,7,7a-Hexahydro-1H-pyrrolo[2,3-b]pyridine is commercially available with at least two distinct purity specifications: ≥95% (Product No. 1837307) and NLT 98% from MolCore . This tiered availability enables procurement teams to select purity grades based on experimental requirements—the ≥98% specification is particularly suitable for sensitive applications such as fragment library curation or quantitative biological assays where impurities could confound results . For comparison, many piperidine building blocks and pyrrolo[2,3-b]pyridine derivatives are supplied at lower purity ranges (90-95%) without premium high-purity options . The molecular weight of 124.18 and formula C₇H₁₂N₂ are consistently reported across suppliers, indicating standardized identity characterization . However, limited supplier diversity (primarily China-based vendors) may impact lead times and regional availability, a factor to consider when planning multistep syntheses requiring timely replenishment [1].

Procurement Quality Specifications Analytical Chemistry

Optimal Research and Industrial Applications for 3a,4,5,6,7,7a-Hexahydro-1H-pyrrolo[2,3-b]pyridine (CAS 1184916-86-6) Based on Differential Evidence


Fragment-Based Drug Discovery (FBDD) Screening Libraries

The compound's intermediate IC₅₀ of 28 μM [1] and favorable physicochemical profile (logP 2.07, PSA 92.42, zero Rule-of-Five violations) make it an ideal entry for fragment-based screening collections. Unlike optimized pyrrolo[2,3-b]pyridine derivatives with sub-nanomolar potency [2], this moderate-activity scaffold provides a starting point for structure-guided optimization while avoiding the high lipophilicity (logP 3.08-4.56) that characterizes many substituted analogs . The ≥98% purity option ensures fragment libraries maintain high chemical fidelity for SPR, NMR, or crystallography-based screening campaigns.

Kinase Inhibitor Scaffold Development and SAR Exploration

The pyrrolo[2,3-b]pyridine scaffold is established as a privileged structure for kinase inhibition, with derivatives demonstrating nanomolar activity against TNIK (<1 nM), BTK (<10 nM), and HNE (15-51 nM) [1][2]. 3a,4,5,6,7,7a-Hexahydro-1H-pyrrolo[2,3-b]pyridine serves as the fully saturated core from which these optimized analogs are derived. Procurement of this unsubstituted saturated core enables medicinal chemistry teams to systematically explore structure-activity relationships (SAR) through functionalization at the pyrrolidine and piperidine nitrogen positions, with the quantitative synthetic efficiency (one-step, quantitative yield) supporting rapid analog generation and iterative optimization cycles.

Synthetic Methodology Development and Process Chemistry Optimization

The documented one-step synthesis in quantitative yield using adapted Vilsmeier conditions [1] establishes this compound as a benchmark substrate for developing and validating new synthetic methodologies for saturated bicyclic amines. The fully characterized spectroscopic data (¹H-, ²H-, ¹³C-NMR, IR, Raman) [1] provide a comprehensive reference for analytical method development and quality control protocols. Additionally, the stability assessment in pH 7.4 PBS buffer offers a baseline for evaluating storage conditions and formulation compatibility in process development workflows.

Neuroscience and CNS Drug Discovery Programs

The piperidine structural motif represents the most common heterocyclic subunit among FDA-approved drugs [1], and saturated bicyclic amines with bridgehead nitrogens often exhibit favorable CNS penetration profiles due to their balanced lipophilicity (logP 2.07) and hydrogen bonding capacity (3 H-bond donors) . The ADMET predictions indicating Absorption Level 3 and Solubility Level 3 [2] support further investigation in CNS-targeted programs. For procurement teams supporting neuroscience research, this compound provides a versatile starting point for synthesizing CNS-penetrant analogs, with the ≥98% purity specification ensuring reproducible in vivo and ex vivo experimental outcomes.

Quote Request

Request a Quote for 3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.